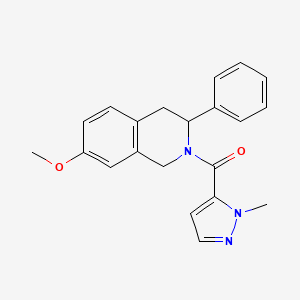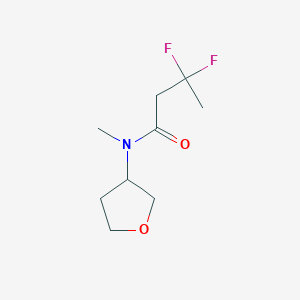
3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free synthesis, which can be performed in aqueous solution from commercially available and affordable starting materials without any metal catalysts . This method shows potential for industrial production due to its simplicity and cost-effectiveness.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar metal-free approaches. The use of readily available starting materials and the absence of metal catalysts make this method attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: It can be used in the production of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its intended applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,3-trifluoro-N-methoxy-N-methylpropanamide: A similar compound with three fluorine atoms and a methoxy group.
Difluoromethylated compounds: Other compounds with difluoromethyl groups that exhibit similar chemical properties.
Uniqueness
3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide is unique due to its specific molecular structure, which includes both difluoromethyl and oxolan-3-yl groups. This combination of functional groups can result in distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(10,11)5-8(13)12(2)7-3-4-14-6-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVGDWMZTHFQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C1CCOC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6936396.png)
![2-(2,2-difluoroethyl)-7-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936403.png)
![Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone](/img/structure/B6936408.png)
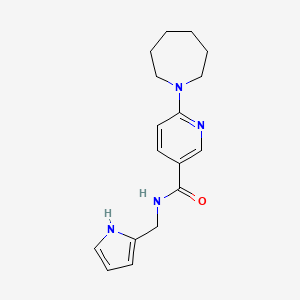
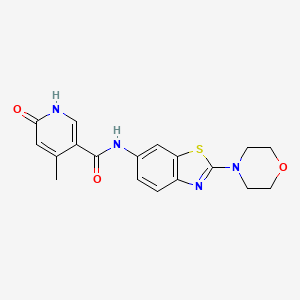
![1-[3-(2-Methylpropyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6936425.png)
![[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6936431.png)
![2-[2-[4-(4-Propan-2-ylcyclohexyl)piperazin-1-yl]ethoxy]benzoic acid](/img/structure/B6936444.png)
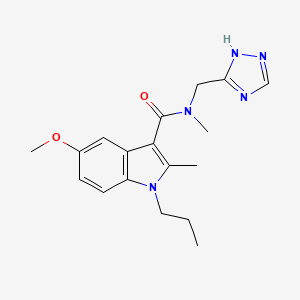
![2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936454.png)
![2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride](/img/structure/B6936461.png)
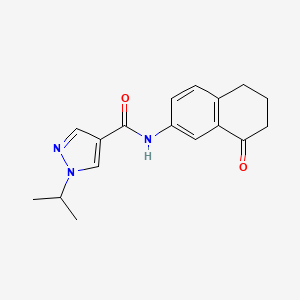
![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]indolizine-2-carboxamide](/img/structure/B6936471.png)
